N-(3-chloro-4-fluorophenyl)pentanamide
Description
N-(3-Chloro-4-fluorophenyl)pentanamide is an aromatic amide derivative characterized by a pentanoyl chain attached to a 3-chloro-4-fluorophenyl group. This compound shares structural similarities with bioactive amides, such as antiparasitic and antitubercular agents, but its specific pharmacological profile remains less explored in the provided literature. The molecule’s synthesis typically involves coupling pentanoic acid derivatives with substituted anilines, as inferred from analogous compounds like N-(3-chloro-4-fluorophenyl)-2,4,4-trimethyl-2-(p-tolyl)pentanamide, which was synthesized via column chromatography (petroleum ether/ethyl acetate) to yield a light yellow solid (70% yield) . Key spectroscopic data for related compounds include:
Properties
Molecular Formula |
C11H13ClFNO |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pentanamide |
InChI |
InChI=1S/C11H13ClFNO/c1-2-3-4-11(15)14-8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3,(H,14,15) |
InChI Key |
FGTIMPDLDJNZLK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)F)Cl |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Pharmacokinetic and Drug-Likeness Profiles
Comparative drug-likeness parameters highlight critical differences:
Implications :
- The target compound’s lower TPSA (~45 Ų) compared to N4-Valeroylsulfamerazine (127 Ų) suggests better intestinal absorption .
- N-(4-Methoxyphenyl)pentanamide’s optimal LogP (2.8) and adherence to drug-likeness filters (Ghose, Veber) make it a promising scaffold for antiparasitic drugs with minimal cytotoxicity .
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